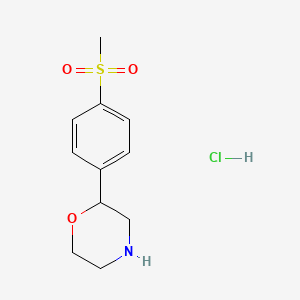![molecular formula C13H14BrN3OS B2820546 2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol CAS No. 2379976-16-4](/img/structure/B2820546.png)
2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol is a chemical compound with the molecular formula C12H12BrN3OS. This compound is characterized by the presence of a bromopyrimidine moiety and a methylsulfanylphenyl group, connected via an ethanol linkage. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol typically involves the following steps:
Formation of 5-Bromopyrimidine: This can be achieved by bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Amination Reaction: The 5-bromopyrimidine is then reacted with an appropriate amine to form 5-bromopyrimidin-2-ylamine.
Coupling Reaction: The final step involves coupling 5-bromopyrimidin-2-ylamine with 1-(4-methylsulfanylphenyl)ethanol under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (NaOH, K2CO3).
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (SnCl2, Fe powder), solvents (ethanol, water).
Major Products Formed
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Applications De Recherche Scientifique
2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The methylsulfanylphenyl group can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyrimidine: A simpler analog with similar reactivity but lacking the ethanol and methylsulfanylphenyl groups.
2-Amino-5-bromopyrimidine: Similar structure but with an amino group instead of the ethanol linkage.
5-Amino-2-bromopyrimidine: Another analog with an amino group, used in similar applications.
Uniqueness
2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol is unique due to the combination of the bromopyrimidine and methylsulfanylphenyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.
Propriétés
IUPAC Name |
2-[(5-bromopyrimidin-2-yl)amino]-1-(4-methylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS/c1-19-11-4-2-9(3-5-11)12(18)8-17-13-15-6-10(14)7-16-13/h2-7,12,18H,8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVINSDKEGFXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC2=NC=C(C=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2820466.png)
![3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2820467.png)
![1-(Chloromethyl)-3-pentan-3-ylbicyclo[1.1.1]pentane](/img/structure/B2820470.png)


![N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2820473.png)


![8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820478.png)


![3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2820486.png)
